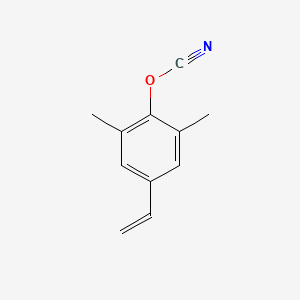

4-Ethenyl-2,6-dimethylphenyl cyanate

Description

Overview of Cyanate Esters

Cyanate esters constitute a specialized class of chemical compounds characterized by the replacement of the hydrogen atom in cyanic acid with an organyl group, typically an aryl group, resulting in compounds with the general formula R−O−C≡N. These materials represent a significant advancement in high-performance thermosetting resins, offering unique combinations of properties that distinguish them from conventional epoxy and polyimide systems. The fundamental structure of cyanate esters features a monovalent cyanate group −O−C≡N, which serves as the reactive site for polymerization reactions.

The distinctive characteristics of cyanate esters emerge from their ability to undergo trimerization reactions when subjected to elevated temperatures, either independently at high temperatures or at lower temperatures in the presence of suitable catalysts. The most commonly employed catalysts for this process include transition metal complexes incorporating cobalt, copper, manganese, and zinc. Upon curing, these materials develop into thermoset networks exhibiting exceptionally high glass-transition temperatures reaching up to 400 degrees Celsius, coupled with remarkably low dielectric constants.

The superior performance characteristics of cyanate esters manifest in several critical areas including excellent long-term thermal stability at elevated service temperatures, outstanding fire resistance, minimal smoke generation, low toxicity profiles, and specific suitability for printed circuit board applications in critical electrical devices. These properties result from the material's inherently low moisture uptake characteristics and the formation of highly crosslinked triazine ring structures during the curing process.

Classification and Nomenclature

Cyanate esters are systematically classified based on their structural characteristics, with the primary categorization determined by the nature of the organyl group attached to the cyanate functional group. The fundamental classification system recognizes several major categories including monofunctional cyanate esters, difunctional cyanate esters, and multifunctional cyanate esters, each offering distinct polymerization behaviors and resulting network structures.

Monofunctional cyanate esters, characterized by the presence of a single cyanate group per molecule, participate in trimerization reactions but serve primarily as chain-terminating agents or network modifiers. When monofunctional cyanate ester monomers are incorporated into resin formulations, these compounds react through tri-polymerization mechanisms with difunctional or multifunctional cyanate esters, effectively controlling the degree of crosslinking and final network properties.

Difunctional cyanate esters represent the most commercially significant category, with bisphenol A dicyanate serving as the archetypal example of this class. These compounds contain two cyanate functional groups positioned on aromatic ring structures, enabling the formation of three-dimensional polymer networks through cyclotrimerization reactions. The chemical structure typically features aromatic backbone segments derived from bisphenolic compounds, with common variations including bisphenol A, bisphenol F, bisphenol E, and novolac-based systems.

Specialized nomenclature conventions apply to cyanate esters incorporating structural modifications designed to enhance specific properties. Tetramethyl bisphenol F dicyanate exemplifies liquid cyanate ester variants developed for applications requiring low viscosity processing characteristics. The tetramethyl substitution pattern provides steric hindrance around the cyanate groups, resulting in reduced moisture absorption and improved processability.

Fluorine-containing cyanate esters represent another important nomenclature category, specifically developed for electronic packaging applications where exceptionally low dielectric constants are required. These specialized compounds incorporate fluorinated aromatic segments that significantly reduce the dielectric properties of the resulting cured networks, though their high cost limits applications to highly specialized electronic packaging requirements.

Significance of 4-Ethenyl-2,6-dimethylphenyl cyanate

This compound occupies a unique position within the cyanate ester family due to its distinctive structural features that combine multiple functional elements in a single molecular framework. The compound exhibits a sophisticated molecular architecture incorporating a cyanate functional group (R-O-C≡N) attached to a 2,6-dimethylphenyl ring system that bears an ethenyl substituent, creating opportunities for diverse reaction pathways and property modifications.

The strategic placement of methyl groups at the 2 and 6 positions of the phenyl ring provides significant steric hindrance effects that influence both the reactivity of the cyanate group and the overall molecular conformation. This steric environment contributes to the compound's notable thermal stability characteristics and low moisture absorption properties, making it particularly valuable for applications requiring sustained performance under challenging environmental conditions.

The presence of the ethenyl substituent introduces additional reactivity options beyond the primary cyanate cyclotrimerization pathway. This vinyl functionality enables participation in various chemical reactions including oxidation processes, reduction reactions, and addition reactions with suitable reagents. The structural versatility provided by the ethenyl group allows for the development of modified cyanate ester systems with tailored properties for specific applications.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C11H11NO | Defines basic composition and molecular weight |

| CAS Number | 1112851-33-8 | Provides unique chemical identification |

| Thermal Stability | High | Critical for high-temperature applications |

| Moisture Absorption | Low | Essential for dimensional stability |

| Dielectric Properties | Excellent | Important for electronic applications |

The compound's significance extends to its role in advanced polymer chemistry, where it serves as a building block for the formulation of high-performance thermosetting resins. The combination of thermal stability, low moisture absorption, and excellent dielectric properties positions this compound as a valuable material for electronic applications, aerospace components, and other demanding industrial uses.

Research findings indicate that this compound can be synthesized from 2,6-dimethylphenol through established synthetic routes involving cyanogen bromide and appropriate base catalysts. The synthesis typically proceeds through intermediate cyanate ester formation followed by purification through distillation or recrystallization processes. Industrial-scale production may employ continuous flow processes to enhance efficiency and maintain precise control over reaction parameters.

The reactivity profile of this compound encompasses several important reaction types including cyclotrimerization reactions that lead to triazine ring formation, contributing to enhanced thermal stability and mechanical strength in polymeric networks. The compound's mechanism of action primarily involves the reactivity of its cyanate functional group, which undergoes cyclotrimerization to form stable triazine ring structures that serve as crosslinking points in three-dimensional polymer networks.

Properties

IUPAC Name |

(4-ethenyl-2,6-dimethylphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-4-10-5-8(2)11(13-7-12)9(3)6-10/h4-6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPDGTCVUIJJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC#N)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666767 | |

| Record name | 4-Ethenyl-2,6-dimethylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-96-4 | |

| Record name | 4-Ethenyl-2,6-dimethylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of aromatic cyanate esters such as this compound generally involves the conversion of the corresponding phenolic precursor into the cyanate ester. The key step is the reaction of the phenol derivative with a cyanating agent under controlled conditions to introduce the cyanate functional group.

Starting Materials and Key Reagents

- Phenolic precursor: 4-ethenyl-2,6-dimethylphenol, which can be synthesized or commercially sourced.

- Cyanating agents: Commonly used agents include cyanogen bromide (BrCN) or alkyl cyanates.

- Bases: Organic bases such as triethylamine are employed to neutralize acid byproducts and facilitate the cyanation reaction.

- Solvents: Aprotic organic solvents like dichloromethane or acetone are preferred to maintain reaction control and solubility.

Detailed Reaction Conditions and Procedure

A representative synthetic route involves the following steps:

Preparation of the Phenol Derivative:

The precursor 4-ethenyl-2,6-dimethylphenol is prepared by selective substitution reactions on 2,6-dimethylphenol, introducing the ethenyl group at the para position.-

- The phenol is dissolved in an aprotic solvent such as dichloromethane or acetone, cooled to 0–5°C to minimize side reactions.

- Cyanogen bromide is added slowly to the reaction mixture under stirring.

- Triethylamine or a similar base is added to neutralize HBr formed during the reaction.

- The reaction is maintained at low temperature initially, then gradually allowed to warm to room temperature to complete cyanate ester formation.

-

- The reaction mixture is quenched and washed to remove salts and unreacted reagents.

- The crude product is purified by recrystallization from ethyl acetate or a similar solvent to achieve high purity (>98.5%).

- Purity is confirmed by melting point analysis (typically around 106–108°C) and spectroscopic methods.

Reaction Optimization Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 0–5°C (initial), then RT | Controls side reactions and cyanate stability |

| Solvent | Dichloromethane, acetone | Aprotic solvents preferred |

| Base | Triethylamine | Neutralizes acid byproducts |

| Reaction Time | 1–3 hours | Sufficient for complete cyanation |

| Purification | Recrystallization from ethyl acetate | Ensures high purity and removal of impurities |

Analytical and Research Findings Supporting Preparation

Structural Confirmation:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and cyanate carbons (δ 110–120 ppm).Thermal Properties:

Differential Scanning Calorimetry (DSC) shows melting points around 105–108°C and thermal stability up to 250°C under inert atmosphere, confirming the compound’s suitability for high-temperature applications.Purity Assessment:

Elemental analysis and High-Performance Liquid Chromatography (HPLC) are used to confirm the absence of unreacted phenol or oligomeric impurities.Industrial Relevance:

The synthesis is scalable, with continuous flow methods improving yield and reproducibility. The product serves as a precursor for polycyanurate polymers with glass transition temperatures exceeding 250°C, outperforming related materials.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Phenol precursor synthesis | Introduction of ethenyl group on 2,6-dimethylphenol | Selective substitution, controlled conditions |

| Cyanation | Reaction with cyanogen bromide and base in solvent | 0–5°C to RT, triethylamine base, 1–3 h reaction |

| Purification | Recrystallization from ethyl acetate | Achieves ≥98.5% purity, melting point 106–108°C |

| One-pot alternative | Condensation of guanidine derivatives with malonic esters | Elevated temperature (100–150°C), NMP solvent |

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-2,6-dimethylphenyl cyanate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium cyanide.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of amines and alcohols.

Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

4-Ethenyl-2,6-dimethylphenyl cyanate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications in chemistry include serving as a building block for complex organic molecules. In biology, it is used in the study of enzyme inhibitors and receptor binding. In medicine, it is explored for its potential therapeutic effects. In industry, it is utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 4-ethenyl-2,6-dimethylphenyl cyanate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Effects

A key comparison is with 4-Bromo-2,6-dimethylphenyl isothiocyanate (CAS 32265-82-0, C₉H₈BrNS) . While both compounds share a 2,6-dimethylphenyl backbone, critical differences arise in their functional groups and para substituents:

| Property | 4-Ethenyl-2,6-dimethylphenyl Cyanate | 4-Bromo-2,6-dimethylphenyl Isothiocyanate |

|---|---|---|

| Functional Group | Cyanate (–O–C≡N) | Isothiocyanate (–N=C=S) |

| Para Substituent | Ethenyl (–CH₂CH₂) | Bromo (–Br) |

| Molecular Formula | Likely C₁₁H₁₁NO | C₉H₈BrNS |

| Reactivity | Cyanates polymerize upon heating | Isothiocyanates undergo nucleophilic addition |

| Applications | Polymer precursors | Bioconjugation, pharmaceuticals |

- Functional Group Reactivity : Cyanates are less electrophilic than isothiocyanates due to the electronegative oxygen atom, making them more stable but less reactive in nucleophilic reactions. Isothiocyanates (with a sulfur atom) exhibit higher thiophilicity, enabling reactions with amines or thiols in drug design .

Cyanate Formation and Stability

Evidence from photocatalytic cyanide oxidation studies highlights that cyanate generation depends on catalyst selection and hydroxyl radical activity . While this study focuses on inorganic cyanates, it implies that organic cyanates like this compound may exhibit similar sensitivity to oxidative or catalytic environments. For example, steric hindrance from the 2,6-dimethyl groups could slow degradation compared to unsubstituted phenyl cyanates.

Thermal and Chemical Stability

- Thermal Stability : Methyl and ethenyl substituents likely increase thermal stability compared to simpler phenyl cyanates. The bulky ortho-methyl groups reduce molecular mobility, delaying decomposition.

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are expected to dissolve the compound, though the ethenyl group may slightly reduce polarity compared to bromo analogs.

Biological Activity

4-Ethenyl-2,6-dimethylphenyl cyanate is an organic compound characterized by a cyanate functional group attached to a substituted phenyl ring. Its unique structure, which includes a vinyl group and two methyl groups at the 2 and 6 positions of the phenyl ring, makes it a compound of interest in various fields, particularly in medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its potential applications and safety.

Chemical Structure and Properties

The chemical formula for this compound is . The structural features that contribute to its reactivity include:

- Vinyl Group : Enhances electrophilic character.

- Methyl Substituents : Influence steric hindrance and electronic properties.

Biological Activity

Research into the biological activity of this compound has focused on its interactions with biological molecules, particularly enzymes and receptors. Studies indicate that compounds with similar structures can exhibit various biological effects, including toxicity and pharmacological activity.

Interaction Studies

Interaction studies have shown that this compound may react with enzymes involved in metabolic pathways. The specific interactions can lead to inhibition or activation of these enzymes, affecting biological processes such as cell signaling and metabolism.

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals its unique properties. The following table summarizes key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylphenyl cyanate | Methyl substitution on phenyl | Simpler structure; less steric hindrance |

| 2,6-Dimethylphenol cyanate | Hydroxyl group instead of vinyl | Different reactivity due to hydroxyl presence |

| 4-Vinylphenyl cyanate | Vinyl group without methyl substitutions | Lacks additional methyl groups influencing properties |

| Ethylene carbonate | Cyclic structure with carbonate functionality | Different reactivity profile due to cyclic nature |

Case Study 1: Enzyme Inhibition

Research conducted on the inhibition of cytochrome P450 enzymes by compounds similar to this compound indicates that structural modifications can significantly alter inhibitory potency. In vitro studies demonstrated that specific analogs could inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of related compounds. Results showed that certain derivatives exhibited cytotoxic effects against cancer cell lines by inducing apoptosis. The mechanism was linked to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress within the cells.

Research Findings

Recent findings highlight the importance of understanding the mechanisms through which this compound interacts with biological systems. Key points include:

- Toxicity Assessments : Toxicological evaluations have indicated potential risks associated with exposure to this compound, necessitating further studies on its safety profile.

- Pharmacological Potential : Preliminary data suggest that modifications to the compound could enhance its efficacy as a therapeutic agent in treating diseases such as cancer or viral infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethenyl-2,6-dimethylphenyl cyanate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanation of phenolic precursors under inert atmospheres. For purity optimization:

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

- Validate with -NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (C≡N stretch at ~2150–2250 cm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography for absolute configuration determination (requires single crystals grown via slow evaporation in dichloromethane/hexane).

- UV-Vis spectroscopy (λmax ~250–280 nm for conjugated systems) to study electronic transitions.

- DFT calculations (B3LYP/6-311+G(d,p) basis set) to model molecular orbitals and predict reactivity .

Advanced Research Questions

Q. What experimental designs are suitable for studying the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) to identify decomposition stages.

- Gas chromatography-mass spectrometry (GC-MS) of evolved gases during pyrolysis (250–400°C) to detect volatile byproducts (e.g., HCN, CO).

- Isothermal stability studies at 100°C for 24–72 hours to assess shelf-life under accelerated conditions .

Q. How can contradictions in reported reactivity data (e.g., solvent effects on cyano group stability) be resolved?

- Methodological Answer :

- Controlled kinetic studies : Vary solvents (polar vs. nonpolar) and monitor reaction progress via <sup>13</sup>C-NMR to track cyanate hydrolysis.

- Multivariate analysis (e.g., DOE factorial design) to isolate solvent polarity, temperature, and pH effects .

- Cross-validate with computational solvation models (COSMO-RS) .

Q. What strategies can elucidate the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., cytochrome P450).

- Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values).

- In vitro assays (e.g., fluorometric enzymatic inhibition) with positive/negative controls to validate specificity .

Methodological Frameworks

Q. How to design a study reconciling computational predictions with experimental reactivity data?

- Answer :

- Step 1 : Perform DFT calculations to predict reaction pathways (e.g., nucleophilic attack sites).

- Step 2 : Validate via kinetic isotope effects (KIE) experiments using deuterated analogs.

- Step 3 : Apply sensitivity analysis to identify discrepancies (e.g., solvent effects unaccounted in simulations) .

Q. What statistical approaches are recommended for analyzing multivariate experimental data?

- Answer :

- Principal Component Analysis (PCA) to reduce dimensionality in spectral datasets (e.g., NMR, IR).

- ANOVA for factorial designs (e.g., temperature, catalyst loading).

- Error propagation analysis to quantify uncertainty in kinetic measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.